molecular formula C13H15NO2 B556501 Ethyl 5-ethyl-1H-indole-2-carboxylate CAS No. 37033-94-6

Ethyl 5-ethyl-1H-indole-2-carboxylate

Cat. No. B556501
CAS RN: 37033-94-6
M. Wt: 217,27 g/mole
InChI Key: BPAHRSSJFSVBFO-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-1H-indole-2-carboxylate and Ethyl 1H-indole-2-carboxylate are similar compounds. They are typically stored in a dark place, sealed in dry, and under -20C . They are solid in physical form .


Synthesis Analysis

While specific synthesis methods for “Ethyl 5-ethyl-1H-indole-2-carboxylate” were not found, indole derivatives have been synthesized for various biological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .


Molecular Structure Analysis

The molecular structure of similar compounds such as Ethyl 1H-indole-2-carboxylate has been analyzed . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Ethyl 5-ethoxy-1H-indole-2-carboxylate has a molecular weight of 233.27 . It is solid in physical form .

Scientific Research Applications

Overview of Indole Synthesis

Indole compounds, including Ethyl 5-ethyl-1H-indole-2-carboxylate, play a crucial role in organic chemistry due to their prevalence in natural products and pharmaceuticals. The synthesis of indoles has been a significant area of research, leading to the development of various methods. A comprehensive review of indole synthesis methods highlights the evolution and classification of strategies for constructing the indole nucleus, emphasizing the diversity and complexity of indole chemistry. This foundational knowledge is critical for developing new synthetic routes and applications for indole derivatives, including Ethyl 5-ethyl-1H-indole-2-carboxylate (Taber & Tirunahari, 2011).

Ethyl Carbamate in Food and Beverages

Another research domain where similar ethyl compounds are studied is the occurrence of ethyl carbamate (urethane), which can be found in fermented foods and beverages. Although ethyl carbamate is different from Ethyl 5-ethyl-1H-indole-2-carboxylate, understanding its formation and presence in consumables has significant health implications due to its carcinogenic properties. This has led to developing methods to reduce ethyl carbamate levels in food products, offering insights into managing related compounds in various applications (Weber & Sharypov, 2009).

Application in Material Science

Ethyl 5-ethyl-1H-indole-2-carboxylate and its derivatives can also find applications in material science. For instance, the modification of natural polymers, such as hyaluronan through esterification, demonstrates the utility of ethyl esters in developing new materials with varied biological properties. This process leads to materials that can favor or inhibit cell adhesion, showing potential for diverse clinical applications. Such research underscores the importance of ethyl derivatives in creating biocompatible, degradable materials for medical use (Campoccia et al., 1998).

Ethylene Regulation in Plant Growth

In the realm of botany, the study of ethylene and its precursors, such as 1-aminocyclopropane-1-carboxylic acid (ACC), provides insights into plant growth and development. While not directly related to Ethyl 5-ethyl-1H-indole-2-carboxylate, understanding the biochemical pathways involving ethyl compounds like ACC is crucial for agricultural science, offering strategies to enhance crop yield and stress resistance (Van de Poel & Van Der Straeten, 2014).

Safety And Hazards

Ethyl 5-ethoxy-1H-indole-2-carboxylate has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 5-ethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-5-6-11-10(7-9)8-12(14-11)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAHRSSJFSVBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190537
Record name 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-1H-indole-2-carboxylate

CAS RN

37033-94-6
Record name Ethyl 5-ethyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37033-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37033-94-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111163
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Record name 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-ETHYL-2-INDOLECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NWP61DPJ3
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